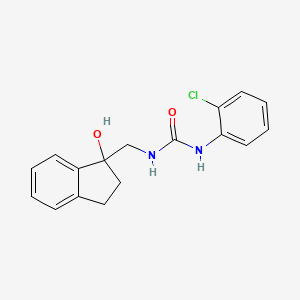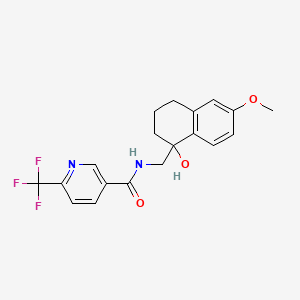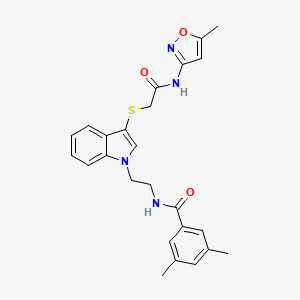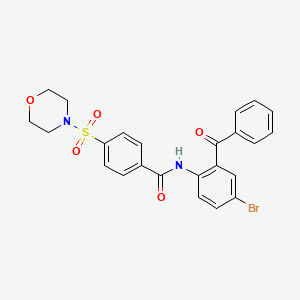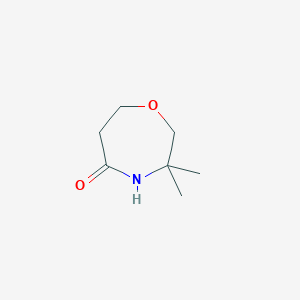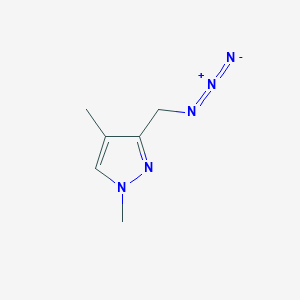
3-(Azidomethyl)-1,4-dimethylpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azidomethyl)-1,4-dimethylpyrazole is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azido group (-N₃), which makes them valuable intermediates in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-1,4-dimethylpyrazole typically involves the introduction of the azido group into a pyrazole ring. One common method is the bromination of a precursor compound followed by substitution with sodium azide. For example, 3,3-bis(azidomethyl)oxetane can be synthesized by brominating pentaerythritol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst .
Industrial Production Methods
Industrial production methods for azides often involve large-scale reactions under controlled conditions to ensure safety and efficiency. The use of phase-transfer catalysts and controlled temperature conditions are crucial to avoid the explosive nature of azides. The production process may also include purification steps such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
3-(Azidomethyl)-1,4-dimethylpyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Triphenylphosphine: Used in the Staudinger reduction to convert azides to amines.
Hydrogen and Catalysts: Used in catalytic hydrogenation to reduce azides.
Major Products
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
科学研究应用
3-(Azidomethyl)-1,4-dimethylpyrazole has several applications in scientific research:
作用机制
The mechanism of action of 3-(Azidomethyl)-1,4-dimethylpyrazole involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are important in various biological and chemical processes. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Similar Compounds
3-(Azidomethyl)heptane: Similar in structure but with a longer aliphatic chain.
3,3-Bis(azidomethyl)oxetane: Contains multiple azido groups and is used in polymer chemistry.
Uniqueness
3-(Azidomethyl)-1,4-dimethylpyrazole is unique due to its pyrazole ring structure combined with the azido group, making it a versatile compound in organic synthesis. Its ability to undergo various chemical reactions and form stable products like triazoles and amines sets it apart from other azides.
属性
IUPAC Name |
3-(azidomethyl)-1,4-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-5-4-11(2)9-6(5)3-8-10-7/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAMTHFWEWFAHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1CN=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
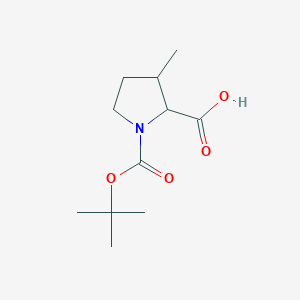
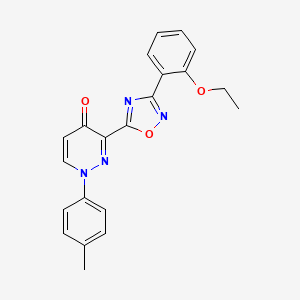
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)
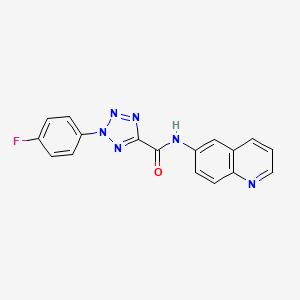
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)

![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)

